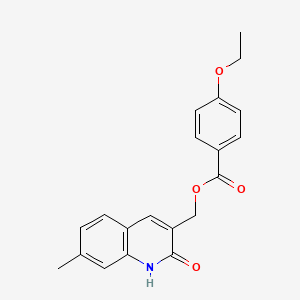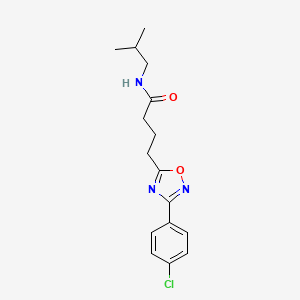
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate, also known as HMQEMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMQEMB is a quinoline derivative that has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and neurodegenerative disorders. In
Mécanisme D'action
The mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to have various biochemical and physiological effects in scientific studies. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against various diseases, making it a promising therapeutic candidate. Another advantage is its relatively low toxicity, making it a safer alternative to other therapeutic agents. However, one limitation is its complex synthesis method, which requires specialized equipment and expertise. Another limitation is the lack of clinical data on its safety and efficacy.
Orientations Futures
There are several future directions for (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the optimization of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate's therapeutic properties, such as its selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate and its potential applications in various disease contexts.
Méthodes De Synthèse
The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate involves a multi-step process that begins with the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form ethyl 2-amino-5-methylbenzoate. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate. The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-17-8-6-14(7-9-17)20(23)25-12-16-11-15-5-4-13(2)10-18(15)21-19(16)22/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGVXCFVLQIIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 4-ethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)
![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)



